molecular formula C17H29ClN2O2 B099059 Depolipon CAS No. 16488-48-5

Depolipon

Cat. No.: B099059
CAS No.: 16488-48-5
M. Wt: 328.9 g/mol
InChI Key: XTIUAXFQEAMQRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-butylaminobenzoyldiethylaminoethyl hydrochloride involves the esterification of p-butylaminobenzoic acid with diethylaminoethanol. The reaction typically requires an acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of P-butylaminobenzoyldiethylaminoethyl hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

P-butylaminobenzoyldiethylaminoethyl hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield p-butylaminobenzoic acid and diethylaminoethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Hydrochloric Acid: Used as a catalyst in the esterification process.

    Sodium Hydroxide: Used in hydrolysis reactions to break the ester bond.

    Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.

Major Products Formed

    P-butylaminobenzoic Acid: Formed through hydrolysis of the ester bond.

    Diethylaminoethanol: Another product of hydrolysis.

Scientific Research Applications

P-butylaminobenzoyldiethylaminoethyl hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on nerve cells and its potential use in nerve block studies.

    Medicine: Widely used as a local anesthetic in various medical procedures, including dental and minor surgical procedures.

    Industry: Employed in the formulation of topical anesthetic creams and gels.

Mechanism of Action

The primary mechanism of action of P-butylaminobenzoyldiethylaminoethyl hydrochloride is the blockade of sodium channels in nerve cells. By inhibiting the influx of sodium ions, the compound prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area . This mechanism is similar to other local anesthetics, such as lidocaine and bupivacaine.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another widely used local anesthetic with a similar mechanism of action.

    Bupivacaine: Known for its longer duration of action compared to lidocaine.

    Procaine: An older local anesthetic with a shorter duration of action.

Uniqueness

P-butylaminobenzoyldiethylaminoethyl hydrochloride is unique in its specific use for spinal anesthesia in Japan during the mid-20th century. Its effectiveness in providing localized anesthesia with minimal systemic effects made it a preferred choice in certain medical specialties .

Properties

CAS No.

16488-48-5

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-(butylamino)benzoate;hydrochloride

InChI

InChI=1S/C17H28N2O2.ClH/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3;/h8-11,18H,4-7,12-14H2,1-3H3;1H

InChI Key

XTIUAXFQEAMQRU-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl

16488-48-5

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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